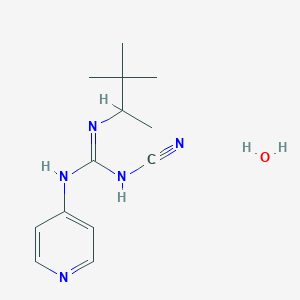
ピナシジル一水和物
概要
説明
ピナシジル一水和物は、ATP感受性カリウムチャネルを開くことで知られるシアノグアニジン系薬物であり、細動脈の末梢血管拡張を引き起こします。 この化合物は、血圧と末梢抵抗を低下させる効果から、主に降圧剤として使用されます .
2. 製法
合成経路と反応条件: ピナシジルの合成は、4-イソチオシアナトピリジンと3,3-ジメチル-2-ブタンアミンの縮合によりチオ尿素中間体を生成することから始まります。この中間体は、トリフェニルホスフィン、四塩化炭素、トリエチルアミンの混合物で処理することにより、非対称カルボジイミドを生成します。 最後に、シアナミドを加えることでピナシジルが生成されます .
工業生産方法: ピナシジル一水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と収率が確保されます。 このプロセスでは、温度、圧力、試薬濃度などの反応条件を慎重に管理することにより、生産効率を最適化し、不純物を最小限に抑えます .
科学的研究の応用
ピナシジル一水和物は、以下を含む幅広い科学研究用途があります。
作用機序
ピナシジル一水和物は、平滑筋細胞のATP感受性カリウムチャネルを開くことで作用を発揮します。この作用は、細胞膜の過分極につながり、血管平滑筋の弛緩とそれに続く血管拡張を引き起こします。 ピナシジルの分子標的は、カリウムチャネルそのものと、主に細胞内カリウムレベルの調節に関与する経路です .
類似化合物:
ミノキシジル: 降圧剤および発毛促進剤として使用される別のカリウムチャネル開口剤。
ジアゾキシド: 低血糖症と高血圧の治療に使用されるカリウムチャネル開口剤。
ニコランジル: 血管拡張作用と抗狭心症作用の両方を持つカリウムチャネル開口剤.
比較:
ピナシジルとミノキシジル: ピナシジルは降圧効果に関してより強力ですが、ミノキシジルのような発毛促進効果はありません.
ピナシジルとジアゾキシド: 両方の化合物は効果的な降圧剤ですが、ジアゾキシドは低血糖症の管理にも使用されますが、ピナシジルにはそのような特性はありません.
ピナシジルとニコランジル: 両方の化合物がカリウムチャネル開口剤ですが、ニコランジルは硝酸塩様特性も持ち、狭心症の治療に有効です.
ピナシジル一水和物は、ATP感受性カリウムチャネルに対する特異的な作用と強力な降圧効果によって際立っており、研究および臨床設定の両方で貴重な化合物となっています。
Safety and Hazards
生化学分析
Biochemical Properties
Pinacidil monohydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with ATP-sensitive potassium channels (KATP channels), which are found in the plasma membrane and mitochondria of cells . By opening these channels, pinacidil monohydrate facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle . This interaction is essential for its vasodilatory effects and its ability to reduce peripheral vascular resistance.
Cellular Effects
Pinacidil monohydrate exerts significant effects on various types of cells and cellular processes. In cardiac ventricular myocytes, it has been shown to stimulate the Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway . This stimulation helps in managing conditions such as hypertension, ischemia/reperfusion injury, and arrhythmia by abolishing early afterdepolarizations and delayed afterdepolarizations . Additionally, pinacidil monohydrate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of KATP channels and associated signaling molecules .
Molecular Mechanism
The molecular mechanism of pinacidil monohydrate involves its action as a nonselective opener of ATP-sensitive potassium channels . By binding to these channels, pinacidil monohydrate induces potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in intracellular calcium levels . This process results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance . Additionally, pinacidil monohydrate activates the NO/cGMP/PKG signaling pathway, further enhancing its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pinacidil monohydrate have been observed to change over time. The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Its plasma half-life is approximately 30 minutes in rats, dogs, and humans . Long-term studies have shown that pinacidil monohydrate maintains its antihypertensive effects over extended periods, although some adverse effects such as headache, edema, and palpitations may occur . The stability and degradation of pinacidil monohydrate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pinacidil monohydrate vary with different dosages in animal models. In normotensive, renal hypertensive, spontaneously hypertensive, and neurogenic hypertensive rats, as well as in anesthetized cats and dogs, pinacidil monohydrate dose-dependently decreases blood pressure by reducing total peripheral resistance and inducing reflex tachycardia . At higher doses, toxic or adverse effects such as severe hypotension and tachycardia may be observed . Understanding the dosage effects is essential for optimizing the therapeutic use of pinacidil monohydrate.
Metabolic Pathways
Pinacidil monohydrate is involved in several metabolic pathways, including its biotransformation to pinacidil-N-oxide . This metabolite is less potent than pinacidil monohydrate as an antihypertensive agent and exhibits significantly lower vasodilatory effects in vitro . The primary route of elimination for both pinacidil monohydrate and its metabolite is renal excretion . The interaction of pinacidil monohydrate with enzymes and cofactors involved in its metabolism is critical for understanding its pharmacokinetics and therapeutic potential.
Transport and Distribution
Pinacidil monohydrate is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution ranging from 1.1 to 1.4 L/kg and exhibits plasma protein binding of approximately 39% to 65% . The compound is rapidly absorbed after oral administration, with peak plasma levels occurring within 30 to 60 minutes . Understanding the transport and distribution of pinacidil monohydrate is essential for optimizing its therapeutic use and minimizing adverse effects.
Subcellular Localization
The subcellular localization of pinacidil monohydrate is primarily associated with its interaction with ATP-sensitive potassium channels in the plasma membrane and mitochondria . This localization is crucial for its activity and function, as it allows pinacidil monohydrate to modulate potassium efflux and intracellular calcium levels effectively . Additionally, the targeting signals and post-translational modifications that direct pinacidil monohydrate to specific compartments or organelles are essential for its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pinacidil involves the condensation of 4-isothiocyanatopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide results in the formation of pinacidil .
Industrial Production Methods: Industrial production of pinacidil monohydrate follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize impurities .
化学反応の分析
反応の種類: ピナシジル一水和物は、以下を含むさまざまな化学反応を起こします。
酸化: ピナシジルは酸化されてピナシジル-N-オキシドを生成しますが、これは降圧剤としての効力が低くなります.
還元: ピナシジルは安定した構造を持つため、還元反応はあまり見られません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
置換: アルキルハライドやアミンなどの試薬は、穏やかな条件下で使用されて置換反応を起こします。
主要な生成物:
酸化: ピナシジル-N-オキシド。
類似化合物との比較
Minoxidil: Another potassium channel opener used as an antihypertensive agent and for hair growth stimulation.
Diazoxide: A potassium channel opener used to treat hypoglycemia and hypertension.
Nicorandil: A potassium channel opener with both vasodilatory and anti-anginal properties.
Comparison:
Pinacidil vs. Minoxidil: Pinacidil is more potent in terms of its antihypertensive effects but does not have the hair growth-stimulating properties of minoxidil.
Pinacidil vs. Diazoxide: Both compounds are effective antihypertensive agents, but diazoxide is also used to manage hypoglycemia, which is not a property of pinacidil.
Pinacidil vs. Nicorandil: While both compounds are potassium channel openers, nicorandil also has nitrate-like properties, making it effective in treating angina.
Pinacidil monohydrate stands out due to its specific action on ATP-sensitive potassium channels and its potent antihypertensive effects, making it a valuable compound in both research and clinical settings.
特性
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85371-64-8 | |
| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pinacidil Monohydrate as an antihypertensive agent?
A1: Pinacidil Monohydrate is a direct-acting vasodilator, meaning it relaxes the smooth muscle in blood vessels to lower blood pressure. Unlike other vasodilators like Minoxidil and Hydralazine, Pinacidil Monohydrate does not require metabolic activation or indirect effects to exert its antihypertensive activity []. It achieves this by inhibiting the contractile responses of arterial and other smooth muscle, leading to decreased total peripheral resistance and a subsequent decrease in blood pressure []. This effect is independent of the endothelium and does not involve calcium channel blockade, cyclooxygenase activation, or adenosine formation [].
Q2: How is Pinacidil Monohydrate absorbed and metabolized in the body?
A2: Pinacidil Monohydrate is rapidly and almost completely absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes [, ]. The bioavailability in rats is around 80%, suggesting a first-pass effect in this species []. The primary route of elimination is renal excretion, with about 80-90% of the administered dose excreted within 24 hours []. The major metabolite in rats, dogs, and humans is Pinacidil-N-oxide, which exhibits significantly lower antihypertensive potency compared to the parent drug [].
Q3: Are there any transdermal delivery systems being researched for Pinacidil Monohydrate?
A3: Yes, researchers are exploring transdermal drug delivery systems for Pinacidil Monohydrate as a potential alternative to oral administration [, , , ]. Studies have investigated the use of polymeric films composed of Eudragit RL 100 and polyvinyl acetate for this purpose []. These films demonstrated promising results in terms of drug release and skin permeation, suggesting their potential for developing a matrix-type transdermal therapeutic system for Pinacidil Monohydrate [].
Q4: What are the advantages of developing a transdermal delivery system for Pinacidil Monohydrate?
A4: Transdermal delivery systems offer several potential advantages compared to oral administration, including:
- Sustained drug release: This could lead to more consistent blood pressure control with a single application []. One study showed that a single transdermal patch application effectively controlled hypertension in rats for 48 hours [].
- Improved patient compliance: Transdermal patches can enhance patient adherence to medication regimens due to their ease of use and less frequent dosing compared to oral formulations [].
- Reduced side effects: By bypassing the first-pass metabolism in the liver, transdermal delivery may minimize some systemic side effects associated with oral Pinacidil Monohydrate administration [].
Q5: What analytical methods are used to quantify Pinacidil Monohydrate in biological samples?
A5: A validated high-performance liquid chromatography (HPLC) method has been developed for the quantification of Pinacidil Monohydrate in human plasma []. This method utilizes a C18 column with acetonitrile-water-triethylamine as the mobile phase and Pinacidil Monohydrate as the internal standard []. It provides sensitive detection with a limit of quantification of 20 ng/mL and demonstrates good accuracy, precision, and recovery [].
Q6: What is the significance of studying the structure-activity relationship (SAR) of Pinacidil Monohydrate?
A6: Understanding the SAR of Pinacidil Monohydrate is crucial for designing new analogs with improved pharmacological properties. By investigating how structural modifications impact the compound's activity, potency, and selectivity, researchers can develop novel antihypertensive agents with potentially enhanced efficacy and reduced side effects. While the provided abstracts don't directly delve into specific SAR studies, they lay the groundwork by characterizing the drug's activity and pharmacokinetic profile [, ]. This information can serve as a foundation for future SAR investigations.
Q7: What are the future research directions for Pinacidil Monohydrate?
A7: Future research on Pinacidil Monohydrate could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
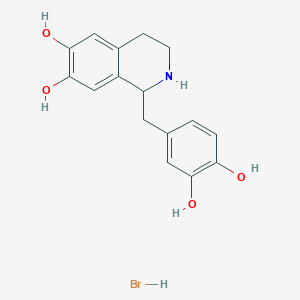
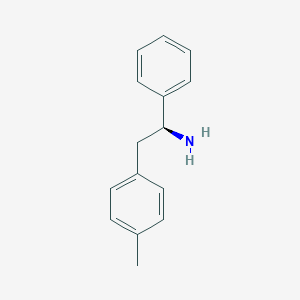
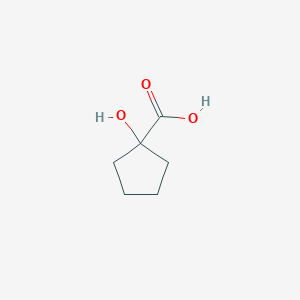
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)
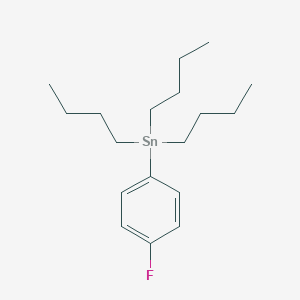
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
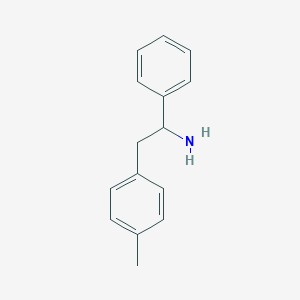
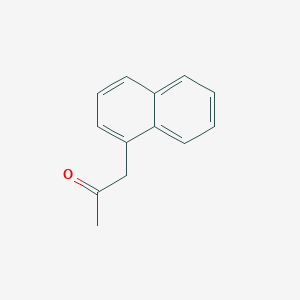
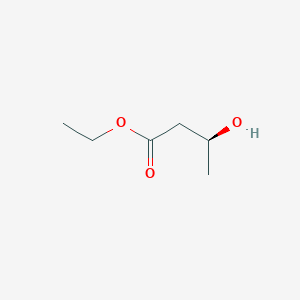
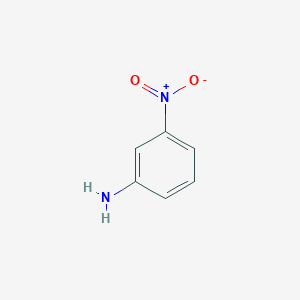
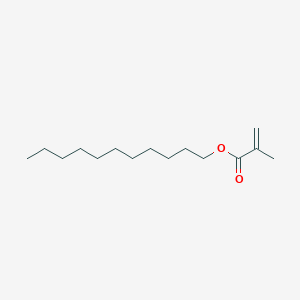
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)
